REACTION_SMILES
|
[BH3:15].[CH2:16]1[O:17][CH2:18][CH2:19][CH2:20]1.[CH3:1][N:2]1[C:3](=[O:14])[CH2:4][O:5][c:6]2[c:7]1[cH:8][cH:9][c:10]([O:12][CH3:13])[cH:11]2>>[CH3:1][N:2]1[CH2:3][CH2:4][O:5][c:6]2[c:7]1[cH:8][cH:9][c:10]([O:12][CH3:13])[cH:11]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc2c(c1)OCC(=O)N2C
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2c(c1)OCCN2C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |